3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide

Catalog No.
S11430477
CAS No.
M.F
C21H23N3O3
M. Wt
365.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-d...

Product Name

3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide

IUPAC Name

3-(4-methoxyphenyl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)propanamide

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C21H23N3O3/c1-14(2)24-13-22-19-10-7-16(12-18(19)21(24)26)23-20(25)11-6-15-4-8-17(27-3)9-5-15/h4-5,7-10,12-14H,6,11H2,1-3H3,(H,23,25)

InChI Key

CWDUCZUHMZAFSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC

The compound 3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is a complex organic molecule featuring a propanamide functional group linked to a quinazoline derivative. Its structure includes a methoxyphenyl group and a 4-oxo substituent, which contribute to its potential biological activities. The molecular formula for this compound is C19H24N4O2C_{19}H_{24}N_{4}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The chemical behavior of this compound can be characterized by various reactions typical of amides and quinazolines. Potential reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Reduction: The 4-oxo group may undergo reduction to form an alcohol or alkane, depending on the reducing agent used.
  • Substitution Reactions: The methoxy group can participate in electrophilic aromatic substitution, allowing for further derivatization of the phenyl ring.

Research indicates that compounds similar to 3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide exhibit various biological activities, including:

  • Antitumor Properties: Quinazoline derivatives are known for their anticancer effects, potentially inhibiting tumor growth through various mechanisms.
  • Antimicrobial Activity: Some studies suggest that related compounds possess antimicrobial properties, making them candidates for further pharmacological exploration.
  • Anti-inflammatory Effects: Certain analogs have demonstrated the ability to reduce inflammation in preclinical models.

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives and isocyanates.
  • Introduction of the Methoxyphenyl Group: This step may involve electrophilic substitution on a phenolic precursor or coupling reactions with methoxy-substituted phenyl halides.
  • Amidation: The final step involves coupling the synthesized quinazoline with a propanamide moiety using standard amide formation techniques (e.g., using coupling agents like EDC or DCC).

The potential applications of 3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide include:

  • Pharmaceutical Development: As a candidate for new drugs targeting cancer or infectious diseases.
  • Research Tools: Useful in studying biological pathways related to inflammation and cell growth.
  • Chemical Probes: May serve as a scaffold for developing novel therapeutic agents.

Interaction studies are critical for understanding how this compound interacts with biological systems. Key areas of focus include:

  • Protein Binding Studies: Investigating how well the compound binds to target proteins involved in disease pathways.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes that are crucial for tumor growth or pathogen survival.
  • Cell Line Studies: Evaluating cytotoxicity and efficacy in various cancer cell lines or microbial cultures.

Several compounds share structural features with 3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide, making them relevant for comparison:

Compound NameStructureKey Features
4-(Propan-2-yloxy)-1H-Isoindole-1,3(2H)-DioneContains an isoindole structureExhibits antitumor activity
N-(4-Methoxyphenyl)-2-[2-Oxo-3-(propan-2-YL)-6-(pyrrolidine)]acetamideSimilar methoxyphenyl groupPotential analgesic properties
1-(2-Methoxyphenyl)-5-methylpyrroleContains a pyrrole ringKnown for neuroprotective effects

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide lies in its specific combination of the quinazoline core with the methoxyphenyl substituent and its potential dual action against both cancerous cells and microbial pathogens. This combination enhances its pharmacological profile compared to similar compounds that may lack one or more of these functional groups.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

365.17394160 g/mol

Monoisotopic Mass

365.17394160 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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